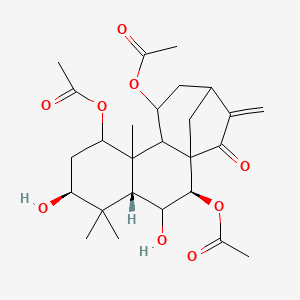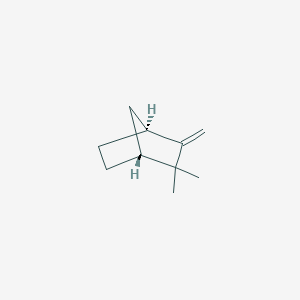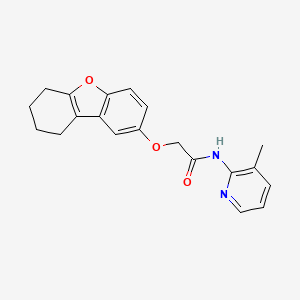
N-(3-methyl-2-pyridinyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methyl-2-pyridinyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)acetamide is a member of benzofurans.
Scientific Research Applications
Photochemical and Thermochemical Modeling : Compounds similar to N-(3-methyl-2-pyridinyl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)acetamide have been studied for their photochemical and thermochemical properties. These studies are significant for applications in dye-sensitized solar cells (DSSCs), where such compounds demonstrate good light harvesting efficiency and free energy of electron injection, making them potential candidates for photovoltaic cells (Mary et al., 2020).
Synthesis and Characterization for Coordination Complexes : Pyrazole-acetamide derivatives, closely related to the compound , have been synthesized and characterized. These compounds are studied for their potential in forming coordination complexes with metal ions, which is crucial in the development of new materials and catalysts (Chkirate et al., 2019).
Antiallergic Properties : N-(pyridin-4-yl)-(indol-3-yl)acetamides, a class of compounds similar to the one , have been explored for their antiallergic properties. Such studies are instrumental in the development of new antiallergic drugs and therapeutic agents (Menciu et al., 1999).
Oxidation Reactivity Studies : The reactivity of compounds similar to this compound during oxidation processes has been explored. These studies are significant in understanding the chemical behavior of such compounds under various conditions, which is essential for applications in chemical synthesis and material science (Pailloux et al., 2007).
Antitumor Properties : The synthesis and evaluation of certain acetamide derivatives for their antitumor activity have been conducted. This is crucial in the search for new cancer therapeutics and the understanding of how such compounds interact with cancer cells (Al-Sanea et al., 2020).
properties
Molecular Formula |
C20H20N2O3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(3-methylpyridin-2-yl)-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)acetamide |
InChI |
InChI=1S/C20H20N2O3/c1-13-5-4-10-21-20(13)22-19(23)12-24-14-8-9-18-16(11-14)15-6-2-3-7-17(15)25-18/h4-5,8-11H,2-3,6-7,12H2,1H3,(H,21,22,23) |
InChI Key |
WIGPXJAJZITWLJ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NC(=O)COC2=CC3=C(C=C2)OC4=C3CCCC4 |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)COC2=CC3=C(C=C2)OC4=C3CCCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



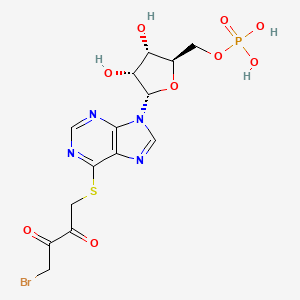

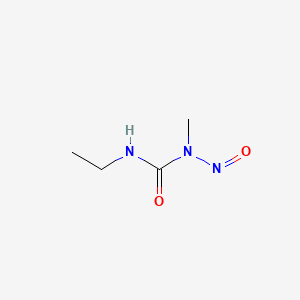

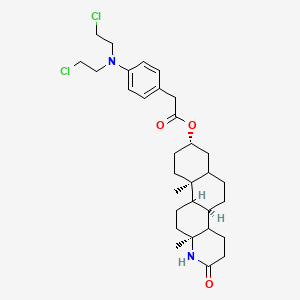
![N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propyl-2-pyridinecarboxamide](/img/structure/B1220150.png)
![1-{[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}piperidine-4-carboxylic acid](/img/structure/B1220151.png)

![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Yl(2s,3r)-3-Hydroxy-4-(N-Isobutylbenzo[d][1,3]dioxole-5-Sulfonamido)-1-Phenylbutan-2-Ylcarbamate](/img/structure/B1220155.png)

![4,6-Dicarboxy-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-propanoic acid](/img/structure/B1220162.png)
